molecular formula C15H22N2O5S B2707013 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid CAS No. 1009540-53-7

2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid

Cat. No. B2707013
CAS RN: 1009540-53-7
M. Wt: 342.41
InChI Key: REYIJKFOYHUVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a product for proteomics research . It has a molecular formula of C15H22N2O5S and a molecular weight of 342.41 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to an amino acid chain with a sulfonyl group . The sulfonyl group is attached to a dimethylamino group, which is a common functional group in organic chemistry.

Scientific Research Applications

Environmental Impact and Toxicology

Perfluoroalkyl acids, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are noted for their widespread use in industrial and consumer products. Their persistence in the environment and presence in human populations have raised significant health and environmental concerns. Studies have highlighted the developmental toxicity of these compounds, particularly their teratological potentials and postnatal developmental and reproductive effects in rodents, suggesting potential human health risks (Lau, Butenhoff, & Rogers, 2004). The environmental occurrence, fate, and effects of emerging fluoroalkylether substances, including PFAS alternatives like Gen-X and ADONA, have also been reviewed, indicating the need for further research to understand their impacts (Munoz, Liu, Duy, & Sauvé, 2019).

Biodegradation and Treatment

Research into the microbial degradation of polyfluoroalkyl chemicals has shed light on the potential pathways through which these persistent pollutants might be broken down in the environment. This includes the transformation of precursor chemicals into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS, and highlights the importance of understanding microbial degradation pathways (Liu & Mejia Avendaño, 2013). Another study focused on the adsorption technologies for removing PFAS from water, emphasizing the challenges in adsorbent regeneration and the need for innovative solutions to address the persistence of these compounds (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).

Health Risks and Regulatory Perspectives

Investigations into human exposure to PFAS through drinking water have highlighted the risks associated with these substances. The focus has been on understanding how PFAS, especially PFOS and PFOA, accumulate in humans and the potential health risks from exposure through contaminated water sources. This research underscores the importance of re-evaluating human health risks based on current exposure levels, particularly for vulnerable populations such as infants (Domingo & Nadal, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used in proteomics research, which suggests it may interact with proteins in some way .

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-10(2)9-13(15(19)20)16-14(18)11-5-7-12(8-6-11)23(21,22)17(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYIJKFOYHUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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